2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
Description
Properties
IUPAC Name |
2-(2-methylchromen-4-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXKRIRSDZFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528971 | |
| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15058-15-8 | |
| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Knoevenagel Condensation
CMCN undergoes Knoevenagel condensation with aromatic aldehydes to form extended π-conjugated systems. This reaction is pivotal for creating fluorescent dyes and optoelectronic materials.
Reaction Mechanism:
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Enolate Formation : The active methylene group in CMCN reacts with a base (e.g., piperidine) to form an enolate.
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Nucleophilic Attack : The enolate attacks the aldehyde carbonyl group.
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Elimination : Water is eliminated, forming a new C=C bond.
Experimental Data:
Key Findings :
-
Solvent polarity influences reaction kinetics, with toluene providing optimal yields .
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Electron-withdrawing substituents on aldehydes enhance reaction rates due to increased electrophilicity .
Suzuki Cross-Coupling Reactions
CMCN derivatives participate in Suzuki-Miyaura cross-couplings to introduce aryl/vinyl groups, expanding their optoelectronic applications.
Reaction Setup:
-
Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
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Conditions : Reflux in polar aprotic solvents (e.g., DMF).
Case Study:
Product : Divinylthiophene-bridged CMCN derivative
Conditions :
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Tributylvinyltin, Pd(PPh₃)₄, DMF, 110°C
Outcome : -
Absorption at 770 nm (λ<sub>max</sub>)
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First hyperpolarizability (β) = 47,805 × 10<sup>−30</sup> esu
Nucleophilic Substitution
The malononitrile group in CMCN acts as an electron acceptor, enabling nucleophilic substitutions at the chromene ring.
Example:
Reaction : Substitution with thiophene derivatives
Conditions :
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K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C
Product : Thiophene-CMCN hybrid
Properties : -
Bandgap: 1.78 eV
Cyclization Reactions
CMCN serves as a precursor in cyclization reactions to synthesize heterocyclic compounds.
Stability and Reactivity Trends
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
CMCN has been utilized in OLED technology due to its favorable photophysical properties. The compound's ability to emit light upon electrical excitation makes it a suitable candidate for use in display technologies. Its incorporation into OLED devices enhances their efficiency and color purity.
Organic Photovoltaics (OPVs)
In OPVs, CMCN serves as an electron acceptor , crucial for charge separation and transfer during the photovoltaic process. When light is absorbed, electrons are excited from donor materials to the CMCN acceptor, facilitating electricity generation. This mechanism is essential for improving the efficiency of organic solar cells.
Medicinal Chemistry
Therapeutic Potential
Recent studies indicate that CMCN may interact with biological molecules, suggesting potential therapeutic applications. For example, it has shown promise in modulating neurotransmitter release in neuronal cells, which could have implications for treating neurological disorders. Additionally, its interaction with cytochrome P450 enzymes points to possible roles in drug metabolism and pharmacokinetics.
Case Studies
- Neuronal Cells : In vitro studies demonstrated that CMCN modulates neurotransmitter release by interacting with ion channels, influencing synaptic transmission.
- Hepatic Cells : Research indicated that CMCN affects metabolic enzyme activity, altering cellular metabolism and potentially impacting liver function.
Chemical Synthesis
CMCN is also valuable in synthetic organic chemistry. It can undergo various transformations, such as reacting with salicylic aldehydes to yield different chromene derivatives. These reactions are facilitated by the electron-withdrawing nature of the malononitrile group, enhancing its utility as a building block for more complex organic molecules .
Fluorescent Probes
The compound has been explored as a component in fluorescent probes for biological imaging. Its ability to exhibit fluorescence under specific conditions allows it to be used in monitoring cellular processes and detecting biomolecules with high sensitivity. For instance, CMCN has been incorporated into probes designed for sensing NAD(P)H levels within cancer cells .
Comparative Analysis of Related Compounds
The following table summarizes some compounds related to CMCN and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Vinylchromen-2-ylidene)malononitrile | Contains vinyl group | Enhanced photophysical properties |
| 2-(3-(4-Hydroxystyryl)-5,5-dimethylcyclohexenylidene)malononitrile | Hydroxystyryl moiety | Large Stokes shift for fluorescence |
| 2-Amino-3-cyano-4H-chromen-4-yloxy)malononitrile | Amino group substitution | Potential anti-cancer activity |
Mechanism of Action
The mechanism by which 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
- Chromene vs. Furan Derivatives : Replacing the chromene core with a furan () reduces π-conjugation, leading to weaker ICT and altered crystal packing dominated by C-H···π interactions rather than strong H-bonding. This structural shift lowers NIR applicability but enhances thermal stability .
- Thiazolidinone Analogs: The thiazolidinone derivative () exhibits superior NLO properties (βtot = 2.3 × 10⁻²⁷ esu) compared to urea (βtot = 0.3 × 10⁻²⁷ esu) due to increased electron-withdrawing effects from the thiazolidinone ring .
- Vinyl-Substituted Chromenes : The 4-vinyl substituent in enhances photochromic reversibility but reduces Stokes shift (Δλ ~50 nm) compared to the 2-methyl analog (Δλ ~120 nm) .
Biological Activity
2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN) is a synthetic compound characterized by its unique chromene structure, which contributes to its diverse biological activities. This article explores the biological activity of CMCN, focusing on its interactions with biological systems, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
CMCN has the molecular formula C₁₃H₈N₂O and features a chromene moiety that enhances its optical properties and reactivity. The compound contains two nitrogen atoms and one oxygen atom, which are critical for its biological interactions and reactivity in chemical transformations.
The biological activity of CMCN is primarily attributed to its role as an electron acceptor in organic photovoltaic systems. Upon light absorption, CMCN facilitates charge separation and transfer, which is essential for generating electricity in solar cells. This property may also extend to interactions with biological molecules, suggesting potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to CMCN exhibit significant antimicrobial properties. For instance, derivatives of coumarin analogues have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the chromene structure can enhance antibacterial potency .
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| CMCN Derivative 1 | S. aureus | 1 | High potency |
| CMCN Derivative 2 | E. coli | 4 | Moderate potency |
| CMCN Derivative 3 | Bacillus subtilis | 2 | High potency |
Cytotoxicity Studies
In vitro assays have demonstrated that CMCN exhibits low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable safety profile for potential therapeutic applications . The compound's interactions with cellular targets may modulate metabolic pathways without inducing significant toxicity.
Case Studies
- Photovoltaic Applications : CMCN has been studied for its role in organic solar cells where it acts as an electron acceptor. The efficiency of charge transfer processes involving CMCN has been highlighted in various studies, demonstrating its significance in energy conversion technologies .
- Antimicrobial Research : A study evaluating the antimicrobial efficacy of coumarin derivatives found that compounds structurally related to CMCN displayed promising results against drug-resistant bacterial strains. These findings underscore the potential of CMCN as a scaffold for developing new antimicrobial agents .
Preparation Methods
Overview of Synthesis Strategy
The synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile typically follows a sequence of reactions starting from 1-(2-hydroxyphenyl)butane-1,3-dione, proceeding through cyclization to form 2-methyl-4H-chromen-4-one, and concluding with a Knoevenagel condensation with malononitrile.
Stepwise Preparation Procedure
| Step | Reaction | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Formation of 1-(2-hydroxyphenyl)butane-1,3-dione | 1-(2-hydroxyphenyl)ethanone + sodium in ethyl acetate, stirred 4h RT | 53% (crude) | Product used without further purification |
| 2 | Cyclization to 2-methyl-4H-chromen-4-one | Reflux 1-(2-hydroxyphenyl)butane-1,3-dione in AcOH with H2SO4 at 120°C for 30 min | 76.9% (crude) | Neutralization with Na2CO3, extraction with methylene dichloride |
| 3 | Knoevenagel condensation to this compound | 2-methyl-4H-chromen-4-one + malononitrile in acetic anhydride, reflux at 140°C for 14 h | 32.5% (purified) | Purification by silica gel chromatography |
Detailed Synthetic Steps
Step 1: Synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione
- Starting from 1-(2-hydroxyphenyl)ethanone (10.0 g, 73.5 mmol), sodium metal (8.00 g, 0.34 mmol) is added to a solution in ethyl acetate (200 mL).
- The mixture is stirred vigorously at room temperature for 4 hours.
- The resulting grayish-green solid is filtered, dissolved in water, neutralized, and extracted with ethyl acetate.
- The crude product is obtained as a brown solid (6.95 g, 53%) and used directly in the next step without purification.
Step 2: Cyclization to 2-methyl-4H-chromen-4-one
- The crude 1-(2-hydroxyphenyl)butane-1,3-dione is dissolved in acetic acid (70 mL), and sulfuric acid (4.6 mL) is added slowly.
- The mixture is refluxed at 120°C for approximately 30 minutes.
- After cooling, the mixture is poured into ice water and neutralized with sodium carbonate.
- Extraction with methylene dichloride yields the crude 2-methyl-4H-chromen-4-one as a gray solid (4.78 g, 76.9%), used directly in the next step.
Step 3: Knoevenagel Condensation to Target Compound
- 2-methyl-4H-chromen-4-one (4.78 g, 29.9 mmol) and malononitrile (2.40 g, 36.2 mmol) are dissolved in acetic anhydride (25 mL).
- The reaction mixture is refluxed at 140°C for 14 hours.
- After solvent evaporation under reduced pressure, water is added and the mixture refluxed for an additional 30 minutes.
- Extraction with methylene dichloride, drying, and concentration yields crude product.
- Purification by silica gel chromatography affords this compound as an orange solid (2.02 g, 32.5%).
Characterization Data
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): δ 8.92 (d, 1H, J = 8.0 Hz), 7.72 (t, 1H, J = 8.0 Hz), 7.46 (d, 1H, J = 8.0 Hz), 7.45 (t, 2H, J = 8.0 Hz), 6.72 (s, 1H), 2.44 (s, 3H)
- [^13C NMR (100 MHz, CDCl3)](pplx://action/followup): δ 161.68, 153.24, 152.91, 134.58, 126.04, 125.82, 118.64, 117.57, 116.57, 115.45, 105.4
These data confirm the successful formation of the chromene core and the malononitrile substitution.
Alternative and Green Chemistry Approaches
Recent studies have explored environmentally benign methods for synthesizing chromene derivatives, including 2-(chromen-4-ylidene)malononitriles, using deep eutectic solvents (DES) as green solvents. These methods allow catalyst-free, one-pot reactions of salicylaldehyde derivatives with malononitrile and various nucleophiles at room temperature, improving sustainability and reducing hazardous waste.
- The DES system based on choline chloride enables efficient Knoevenagel condensations.
- Reaction conditions are mild, and the DES can be recycled without loss of activity.
- The product distribution depends on the nucleophile used, with malononitrile yielding chromene derivatives analogous to this compound.
- This approach offers an atom-economic and environmentally friendly alternative to traditional reflux in acetic anhydride.
Summary Table of Preparation Methods
Q & A
Q. What are the optimized synthetic routes for 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile, and how can low yields be addressed?
The synthesis typically involves a condensation reaction between 2-methyl-4H-chromen-4-one and malononitrile under acidic or basic conditions. For example:
- Step 1 : Reflux 2-methyl-4H-chromen-4-one with malononitrile in acetic acid and sulfuric acid (70% yield) .
- Step 2 : Purify via solvent extraction (e.g., CH₂Cl₂) and drying agents (e.g., MgSO₄) .
To improve yields:
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : Peaks at δ 7.20 (singlet for exocyclic ethylenic proton) and aromatic multiplet signals (δ 7.53–8.28) .
- Mass Spectrometry (ESI-MS) : Expected m/z = 208.22 [M+H]⁺, with errors ≤3.1 ppm .
- FT-IR : Absorbance at ~2210 cm⁻¹ (C≡N stretching) and 1650 cm⁻¹ (C=O) .
For structural confirmation, combine data from multiple methods to resolve ambiguities in tautomeric forms .
Q. What safety protocols are essential when handling this compound in the lab?
Advanced Research Questions
Q. How does this compound function in nonlinear optical (NLO) materials, and what structural modifications enhance its performance?
The compound’s planar π-conjugated system enables charge-transfer transitions critical for NLO applications. To enhance efficiency:
- Introduce electron-donating/withdrawing groups (e.g., tert-butyl, cyano) to adjust polarizability .
- Synthesize derivatives with extended conjugation (e.g., furan or thiazole moieties) to increase hyperpolarizability .
Experimental validation includes measuring second-harmonic generation (SHG) using Kurtz-Perry powder assays .
Q. How should researchers resolve contradictions in reaction outcomes during derivative synthesis?
Discrepancies often arise from subtle changes in reaction conditions:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization, while toluene promotes condensation .
- Base selection : Aqueous bases yield (2-amino-3-cyano-4H-chromen-yl)malononitriles, while non-aqueous bases produce 2-imino-2H-chromene-3-carbonitriles .
- Temperature control : Higher temperatures (>100°C) may lead to side products like dimeric chromenes .
Validate intermediates via TLC and adjust parameters iteratively .
Q. What methodologies are used to evaluate its inhibitory activity against cytochrome P450 enzymes?
- In vitro assays :
- Incubate with human liver microsomes and CYP-specific substrates (e.g., phenacetin for CYP1A2).
- Measure metabolite formation via LC-MS/MS to calculate IC₅₀ values .
- Molecular docking : Simulate interactions with CYP active sites (e.g., CYP3A4) to identify binding motifs (e.g., hydrophobic interactions with malononitrile groups) .
Q. How can environmental impacts be mitigated during disposal of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
